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Compound of Interest

Compound Name: Quinolin-5-ol

Cat. No.: B119867

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization
of Quinolin-5-ol (also known as 5-Hydroxyquinoline), a significant heterocyclic compound with
applications in medicinal chemistry and materials science. This document details the Fourier-
Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopic properties
of Quinolin-5-ol, offering insights into its molecular structure and functional groups. The guide
includes detailed experimental protocols and tabulated spectral data for easy reference and
comparison.

Introduction to Quinolin-5-ol

Quinolin-5-ol is a monohydroxyquinoline derivative with the chemical formula CoH7NO.[1] It
exists as a light yellow crystalline solid and is a key building block in the synthesis of various
pharmaceutical agents and other functional materials.[1] Understanding its structural and
electronic properties through spectroscopic methods is crucial for its application in drug design
and development.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful analytical technique that provides information about the
vibrational modes of molecules. The FTIR spectrum of Quinolin-5-ol reveals characteristic
absorption bands corresponding to its specific functional groups.
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Experimental Protocol for FTIR Analysis

A standard method for obtaining the FTIR spectrum of a solid sample like Quinolin-5-ol is the
Potassium Bromide (KBr) pellet technique.

Materials and Equipment:

Quinolin-5-ol sample

Potassium Bromide (KBr), spectroscopy grade

Agate mortar and pestle

Hydraulic press with a pellet-forming die

FTIR spectrometer (e.g., Bio-Rad FTS)[1]
Procedure:

o Sample Preparation: Thoroughly dry the Quinolin-5-ol sample and KBr to remove any
moisture, which can interfere with the spectrum.

e Grinding: Take approximately 1-2 mg of Quinolin-5-ol and 100-200 mg of KBr in an agate
mortar. Grind the mixture until a fine, homogeneous powder is obtained.

o Pellet Formation: Transfer a portion of the powdered mixture into the pellet-forming die.
Apply pressure using a hydraulic press (typically 7-10 tons) for a few minutes to form a
transparent or semi-transparent pellet.

o Spectral Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.
Record the spectrum, typically in the range of 4000-400 cm~*. A background spectrum of a
pure KBr pellet should be recorded and subtracted from the sample spectrum.

FTIR Spectral Data

The following table summarizes the characteristic FTIR absorption bands for Quinolin-5-ol.
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Wavenumber (cm~?) Functional Group Vibrational Mode
3200-3550 O-H Stretching (H-bonded)
3050-3100 C-H (aromatic) Stretching

1593 C=C (aromaitic) Stretching

1485 C=N (in ring) Stretching

1412 C-H (aromatic) In-plane bending
1268 C-O Stretching

1218 O-H In-plane bending

763 C-H (aromatic) Out-of-plane bending

Note: The exact peak positions may vary slightly depending on the experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the detailed molecular structure of

organic compounds by providing information about the chemical environment of atomic nuclei,

such as tH and 13C.

Experimental Protocol for NMR Analysis

Materials and Equipment:

Quinolin-5-ol sample

Deuterated solvent (e.g., CDCls, DMSO-de)

NMR tubes (5 mm diameter)

NMR spectrometer (e.g., Bruker, 400 MHz or higher)

Procedure:
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o Sample Preparation: Dissolve approximately 5-10 mg of Quinolin-5-ol in about 0.5-0.7 mL
of a suitable deuterated solvent in a clean, dry NMR tube. Ensure the sample is fully
dissolved.

o Spectrometer Setup: Place the NMR tube in the spectrometer's probe. The instrument is
then tuned and shimmed to optimize the magnetic field homogeneity.

o Data Acquisition: Acquire the *H and 3C NMR spectra. For tH NMR, standard parameters
are typically used. For 13C NMR, a proton-decoupled experiment is common to simplify the
spectrum. Other experiments like COSY, HSQC, and HMBC can be performed for more
detailed structural assignments.

o Data Processing: The acquired free induction decay (FID) is Fourier-transformed to obtain
the NMR spectrum. The spectrum is then phased, baseline-corrected, and referenced (e.g.,
to the residual solvent peak or an internal standard like TMS).

'H NMR Spectral Data

The *H NMR spectrum of Quinolin-5-ol shows distinct signals for each of the non-equivalent
protons in the molecule. The chemical shifts (8) are reported in parts per million (ppm).

. Chemical Shift (5, o Coupling Constant
Proton Assignment Multiplicity
ppm) (3, Hz)
J(B,F)=4.2,
H-2 8.869 dd
J(B,C)=1.8
H-3 7.49 m
H-4 8.526 d J(C,F)=8.4
H-6 7.46 d J(D,G)=7.5
H-7 7.564 t
H-8 6.968 d J(G,E)=1.1
OH 10.54 S
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Note: The assignments and chemical shifts are based on available data and may vary
depending on the solvent and experimental conditions.[2][3]

3C NMR Spectral Data

The 13C NMR spectrum provides information about the carbon framework of Quinolin-5-ol.

Carbon Assignment Chemical Shift (6, ppm)
C-2 146.79
C-3 121.90
C-4 131.11
C-4a 129.31
C-5 157.33
C-6 110.42
C-7 129.26
C-8 120.50
C-8a 140.87

Note: The provided 3C NMR data is based on a derivative of Quinolin-5-ol and serves as an
illustrative example.[4] Precise values for Quinolin-5-ol may differ.

Experimental Workflow Visualization

The following diagrams illustrate the logical workflow for the spectroscopic characterization of
Quinolin-5-ol.
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Caption: Experimental workflow for FTIR analysis of Quinolin-5-ol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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